molecular formula C19H18ClNO2 B3932799 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline

8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline

Cat. No.: B3932799
M. Wt: 327.8 g/mol
InChI Key: FHMSFLPBIQDWLR-UHFFFAOYSA-N
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Description

8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a 3-(4-chloro-2-methylphenoxy)propoxy group

Preparation Methods

The synthesis of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the 3-(4-chloro-2-methylphenoxy)propoxy intermediate: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to form the 3-(4-chloro-2-methylphenoxy)propoxy intermediate.

    Coupling with quinoline: The intermediate is then coupled with a quinoline derivative, such as 8-hydroxyquinoline, using a suitable coupling reagent, such as a palladium catalyst, to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles, such as amines or thiols, to form substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline can be compared with other similar quinoline derivatives, such as:

    8-hydroxyquinoline: Known for its antimicrobial and antifungal properties.

    Chloroquine: A well-known antimalarial drug.

    Quinoline N-oxides: Studied for their potential as anticancer agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-14-13-16(20)8-9-17(14)22-11-4-12-23-18-7-2-5-15-6-3-10-21-19(15)18/h2-3,5-10,13H,4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMSFLPBIQDWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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